Enhanced LAT1 Inhibitory Potency of KMH-233 vs. BCH in MCF-7 Cells
In a direct head-to-head comparison in human breast cancer MCF-7 cells, KMH-233 inhibited [14C]-L-leucine uptake via LAT1 with an IC50 of 18.2 ± 1.2 µM. This represents a 6.2-fold greater potency compared to the classic system L inhibitor BCH, which exhibited an IC50 of 112 ± 12 µM under identical assay conditions [1].
| Evidence Dimension | LAT1-mediated [14C]-L-leucine uptake inhibition (IC50) |
|---|---|
| Target Compound Data | 18.2 ± 1.2 µM |
| Comparator Or Baseline | BCH: 112 ± 12 µM |
| Quantified Difference | 6.2-fold more potent |
| Conditions | MCF-7 human breast cancer cells; competitive inhibition assay using [14C]-L-leucine as substrate. |
Why This Matters
This quantifies KMH-233's superior potency at the target level, enabling the use of significantly lower concentrations for effective LAT1 blockade compared to BCH.
- [1] Huttunen, K. M., Gynther, M., Huttunen, J., Puris, E., Spicer, J. A., & Denny, W. A. (2016). A Selective and Slowly Reversible Inhibitor of l-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells. Journal of Medicinal Chemistry, 59(12), 5740–5751. View Source
